molecular formula C10H17NO B14284040 2-(tert-Butylamino)cyclohex-2-en-1-one CAS No. 121897-60-7

2-(tert-Butylamino)cyclohex-2-en-1-one

Cat. No.: B14284040
CAS No.: 121897-60-7
M. Wt: 167.25 g/mol
InChI Key: VJOIADYDRYLQQC-UHFFFAOYSA-N
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Description

2-(tert-Butylamino)cyclohex-2-en-1-one is a chemical compound characterized by its unique structure, which includes a cyclohexenone ring substituted with a tert-butylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butylamino)cyclohex-2-en-1-one typically involves the reaction of cyclohex-2-en-1-one with tert-butylamine. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the amine bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butylamino)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanone ring.

    Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or alcohols).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexanone derivatives.

    Substitution: Formation of various substituted cyclohexenone derivatives.

Scientific Research Applications

2-(tert-Butylamino)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(tert-Butylamino)cyclohex-2-en-1-one involves its interaction with

Properties

CAS No.

121897-60-7

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2-(tert-butylamino)cyclohex-2-en-1-one

InChI

InChI=1S/C10H17NO/c1-10(2,3)11-8-6-4-5-7-9(8)12/h6,11H,4-5,7H2,1-3H3

InChI Key

VJOIADYDRYLQQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CCCCC1=O

Origin of Product

United States

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